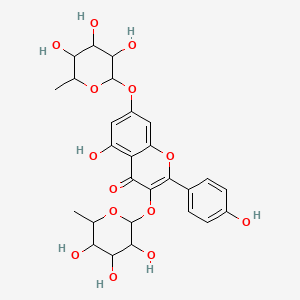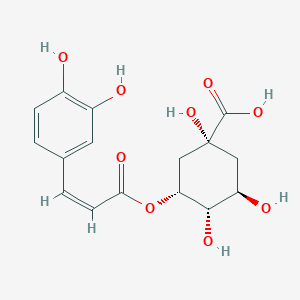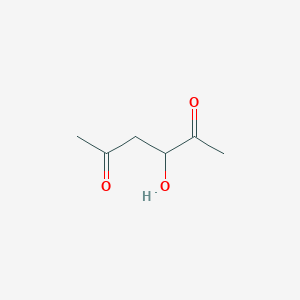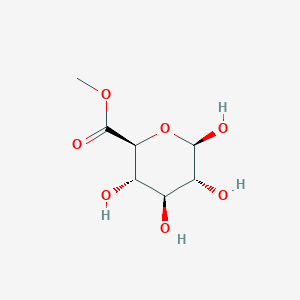
5,7-Dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone is a natural product found in Gymnosperma glutinosum with data available.
Applications De Recherche Scientifique
Biotransformation and Metabolism
5,7-Dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone, a polymethoxyflavone (PMF), undergoes biotransformation in the human intestine. A study by Kim, Kim, and Han (2014) found that human intestinal bacteria, specifically Blautia sp. MRG-PMF1, can metabolize various PMFs to corresponding demethylated flavones, expanding our understanding of flavonoid metabolism in the human gut (Kim, Kim, & Han, 2014).
Anti-inflammatory Properties
Research by Dao et al. (2003) revealed that derivatives of 5,7-Dihydroxyflavones possess anti-inflammatory activity, specifically inhibiting PGE2 production in LPS-induced RAW 264.7 cells. This suggests potential therapeutic applications in inflammation-related conditions (Dao et al., 2003).
Antifungal Activity
A study by Almada-Ruiz et al. (2003) demonstrated the antifungal potential of methoxylated flavones, including this compound, against Colletotrichum gloeosporioides, a major plant pathogen. This highlights its potential for controlling fungal diseases in crops (Almada-Ruiz et al., 2003).
Anticancer Activity
The compound has shown potential in cancer research. Borah et al. (2017) found that a structural isomer of this flavone inhibited the growth of triple-negative breast cancer cells by arresting the cell cycle and altering signaling pathways. This research points to its potential utility in cancer treatment (Borah et al., 2017).
Modulation of Cell Proliferation
Ninomiya et al. (2013) explored the structure–activity relationships of 5,7-dihydroxyflavones, finding that certain derivatives, particularly those with hydroxy and methoxy groups, effectively inhibit cell proliferation in human leukemia cells. This suggests a potential role in developing treatments for leukemia (Ninomiya et al., 2013).
Antitumor Properties
Fu et al. (2012) synthesized derivatives of oroxylin A, a compound structurally similar to 5,7-dihydroxyflavones, and found some derivatives to exhibit higher antitumor activities compared to oroxylin A itself, offering insights for developing effective anticancer drugs (Fu et al., 2012).
Inhibition of Colon Cancer Cells
Qiu et al. (2010) studied the effects of 5-hydroxy polymethoxyflavones, closely related to 5,7-Dihydroxyflavones, on human colon cancer cells. Their findings suggest the pivotal role of the hydroxyl group at the 5-position in enhancing the inhibitory activity of these compounds (Qiu et al., 2010).
Therapeutic Potential in Brain and Body Disorders
The flavonoid 7,8-Dihydroxyflavone, similar in structure to 5,7-Dihydroxyflavones, has shown promise as a treatment for various brain and body pathologies due to its BDNF mimetic properties, as reviewed by Emili et al. (2020) (Emili et al., 2020).
Propriétés
Formule moléculaire |
C21H22O10 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-3,6,8-trimethoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H22O10/c1-25-10-8-12(27-3)11(26-2)7-9(10)17-20(29-5)15(23)13-14(22)19(28-4)16(24)21(30-6)18(13)31-17/h7-8,22,24H,1-6H3 |
Clé InChI |
DUKJDRDRSGUTCH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)OC)OC |
Synonymes |
5,7-DHHMF cpd 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea](/img/structure/B1252856.png)



![(1R,3S,6S,7S,10S)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3S)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one](/img/structure/B1252862.png)
![(8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252865.png)
![N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide](/img/structure/B1252866.png)





![[(4R,6R,8R)-11-[2-[2-[[(4R,6R,8R)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]ethyldisulfanyl]ethylamino]-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1252875.png)

